Methyl 3-bromo-5-sulfamoylbenzoate

Description

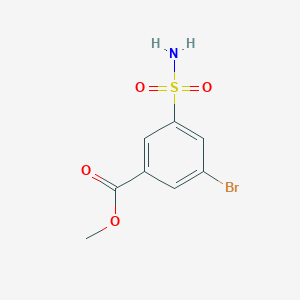

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNAQWBSGZYMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-5-sulfamoylbenzoate: Synthesis, Characterization, and Applications

Executive Summary: Methyl 3-bromo-5-sulfamoylbenzoate is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a sulfonamide group. Its multifunctional structure makes it a valuable and versatile building block, particularly in the field of medicinal chemistry and drug discovery. The strategic placement of reactive groups on the benzene ring allows for its use as a key intermediate in the synthesis of complex molecular architectures for potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification, methodologies for its characterization, and an exploration of its applications in pharmaceutical research.

Chemical Identity and Properties

This compound is a key organic intermediate whose structure is foundational to its reactivity and utility in chemical synthesis.

Molecular Structure

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5.

-

Position 1: A methyl ester group (-COOCH₃).

-

Position 3: A bromine atom (-Br).

-

Position 5: An unsubstituted sulfonamide group (-SO₂NH₂).

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source/Method |

| CAS Number | 1343983-13-0 | [1] |

| Molecular Formula | C₈H₈BrNO₄S | Calculated |

| Molecular Weight | 294.12 g/mol | Calculated |

| Monoisotopic Mass | 292.93096 Da | Calculated |

| Appearance | Expected to be a solid | Inferred from analogs[2][3] |

| Solubility | Soluble in organic solvents (e.g., Ethyl Acetate, Methanol) | Inferred from synthesis[4] |

Synthesis Pathway: Fischer Esterification

The most direct and industrially scalable synthesis of this compound is through the Fischer esterification of its carboxylic acid precursor, 3-bromo-5-sulfamoylbenzoic acid.

Mechanistic Rationale

Fischer esterification is an acid-catalyzed condensation reaction. The mechanism involves several equilibrium steps:

-

Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[5]

-

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5]

-

Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation yields the final ester product.[5]

This reaction is driven to completion by using a large excess of the alcohol (methanol), which serves as both a reagent and the solvent, shifting the reaction equilibrium toward the products according to Le Châtelier's principle.[4]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established methods for the esterification of substituted benzoic acids.[4][6]

Materials:

-

3-bromo-5-sulfamoylbenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-sulfamoylbenzoic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol (20-30 eq). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up (Solvent Removal): After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

-

Work-up (Neutralization & Extraction): Dissolve the resulting residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the residual acid catalyst. Wash the organic layer with brine.[4]

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[4]

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization and Quality Control

Ensuring the identity and purity of the synthesized product is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Rationale for Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns provide a definitive fingerprint of the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern created by the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final product, capable of separating the target compound from any remaining starting materials or by-products.

Expected Analytical Data

While specific experimental data is proprietary or must be generated, the following table outlines the expected results based on the known structure and data from analogous compounds.[7]

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.9-4.0 ppm for the methyl ester (-OCH₃) protons.- Three distinct signals in the aromatic region (approx. 8.0-8.5 ppm), corresponding to the three protons on the benzene ring.- A broad singlet for the sulfonamide (-SO₂NH₂) protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal around 53 ppm for the methyl ester carbon.- A signal around 164-166 ppm for the ester carbonyl carbon.- Multiple signals in the aromatic region (approx. 120-145 ppm), including the carbon attached to bromine (C-Br). |

| MS (ESI+) | - A molecular ion peak [M+H]⁺ at m/z ≈ 294/296.- A sodium adduct peak [M+Na]⁺ at m/z ≈ 316/318.- The characteristic 1:1 isotopic pattern for a single bromine atom will be present for all bromine-containing fragments. |

| HPLC | A single major peak indicating high purity (typically >97%). |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile scaffold for constructing more complex Active Pharmaceutical Ingredients (APIs).[8]

Role as a Key Building Block

The three distinct functional groups offer orthogonal reactivity, allowing for selective chemical transformations:

-

Sulfonamide Group: Can be N-alkylated or used in coupling reactions to introduce diverse side chains. The sulfonamide moiety itself is a common pharmacophore in many drugs.

-

Bromine Atom: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

-

Methyl Ester: Can be hydrolyzed back to a carboxylic acid for amide bond formation or reduced to an alcohol for further derivatization.

Potential Therapeutic Targets and Drug Classes

Analogous sulfamoyl benzoate structures serve as intermediates in the synthesis of drugs for a wide range of diseases. This compound is a logical precursor for research into:

-

Anticoagulants: For the treatment of thrombosis.

-

HCV NS5B Polymerase Inhibitors: For antiviral therapies against Hepatitis C.

-

Diuretics: Targeting renal function.

-

Oral Hypoglycemic Agents: For the management of diabetes.

-

Inhibitors for Neurodegenerative Diseases: As part of novel therapeutic strategies.

Relationship to Potential API Classes

Caption: Potential synthetic pathways from the core molecule to various API classes.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on data for structurally similar chemicals.[9][10]

Hazard Identification

This compound should be handled as potentially hazardous.

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |

Table data inferred from analogous compounds.[9]

Recommended Handling Procedures

-

Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its well-defined structure allows for reliable synthesis via established methods like Fischer esterification. The presence of three distinct, reactive functional groups provides chemists with a versatile platform for creating diverse and complex molecules, making it a crucial tool for accessing novel therapeutic agents. Proper characterization and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

Chemlin. methyl 3-bromo-5-(N-(4-methoxyphenyl)sulfamoyl)benzoate. Available at: [Link]

-

Dana Bioscience. Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate 250mg. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available at: [Link]

-

PubChem. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457. Available at: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available at: [Link]

-

PubChemLite. 3-bromo-5-sulfamoylbenzoic acid (C7H6BrNO4S). Available at: [Link]

-

Shafiq, M., Tahir, M. N., Khan, I. U., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1234. Available at: [Link]

-

Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. Available at: [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available at: [Link]

-

Gomez, L. D., Steele, P. H., & Kim, Y. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(2), 111. Available at: [Link]

-

International Journal of Innovative Science and Research Technology. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

-

Research Trend. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available at: [Link]

Sources

- 1. This compound | 1343983-13-0 [chemicalbook.com]

- 2. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 3. 3-(溴甲基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchtrend.net [researchtrend.net]

- 7. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Methyl 3-bromo-5-sulfamoylbenzoate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-sulfamoylbenzoate is a substituted aromatic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique trifunctionalized structure, featuring a bromine atom, a sulfamoyl group, and a methyl ester, makes it a versatile and highly valuable building block for the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] The strategic placement of these functional groups allows for a variety of chemical transformations, providing a robust scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, synthesis, analytical characterization, safety protocols, and its pivotal role as a chemical intermediate in drug development.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a research and development setting.

| Identifier | Value | Source |

| CAS Number | 1343983-13-0 | Internal Database |

| IUPAC Name | Methyl 3-bromo-5-(aminosulfonyl)benzoate | Inferred from Structure |

| Molecular Formula | C₈H₈BrNO₄S | Calculated |

| Molecular Weight | 294.12 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=CC(=CC(Br)=C1)S(=O)(=O)N | Inferred from Structure |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid, 3-bromo-5-sulfamoylbenzoic acid.[2][3][4] This acid-catalyzed reaction is a well-established and efficient method for the formation of esters.[2][3][4][5][6]

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][4][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is often used, or the water produced during the reaction is removed.[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[3]

Caption: Generalized workflow for the synthesis of this compound via Fischer-Speier Esterification.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar esterifications.[7]

Materials:

-

3-bromo-5-sulfamoylbenzoic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-5-sulfamoylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents), which acts as both a reagent and a solvent.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons of the sulfamoyl group. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm. The sulfamoyl protons will appear as a broad singlet. The exact chemical shifts and coupling constants will depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and the methyl carbon of the ester (around 52 ppm).[8][9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion cluster.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching of the sulfamoyl group (around 3300-3400 cm⁻¹)

-

C=O stretching of the ester (around 1720 cm⁻¹)

-

S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively)

-

C-O stretching of the ester (around 1250 cm⁻¹)

-

Safety, Handling, and Storage

-

Hazard Identification: Based on related compounds, this compound is likely to be harmful if swallowed and may cause skin and eye irritation.[11][12]

-

Handling:

-

Storage:

Caption: Key safety and handling protocols for this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The three distinct functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening and lead optimization.

-

The Bromine Atom: The bromo substituent is a key feature, as it can be readily displaced or participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings). This enables the introduction of various aryl, heteroaryl, or alkyl groups at this position, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

-

The Sulfamoyl Group: The sulfonamide moiety is a common pharmacophore found in many clinically approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The nitrogen atom of the sulfamoyl group can be further functionalized to introduce additional diversity and to fine-tune the physicochemical properties, such as solubility and cell permeability, of the target molecule.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a staple linkage in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical elaboration.

The combination of these functional groups makes this compound a valuable starting material for the synthesis of inhibitors of various enzymes and receptors, as well as other classes of therapeutic agents. Its use can significantly streamline the synthetic route to complex target molecules, thereby accelerating the drug discovery and development process.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its functional groups provide a robust platform for the synthesis of novel and diverse molecular entities. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective utilization in the quest for new and improved therapeutics. As the demand for innovative drug candidates continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

-

Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). methyl 3-bromo-5-(N-(4-methoxyphenyl)sulfamoyl)benzoate. Retrieved February 13, 2026, from [Link]

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Retrieved February 13, 2026, from [Link]

-

University of the Sciences. (n.d.). Preparation of Methyl Benzoate. Retrieved February 13, 2026, from [Link]

-

University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification. Retrieved February 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved February 13, 2026, from [Link]

-

Anax Laboratories. (n.d.). 192810-12-1 | methyl 3-bromo-5-hydroxybenzoate. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (2023, December 28). Fischer–Speier esterification. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-formylbenzoate. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 13, 2026, from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 13, 2026, from [Link]

-

Shafiq, M., Arshad, M. N., & Tahir, M. N. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o955. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. Retrieved February 13, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (2023, November 29). Methyl benzoate. Retrieved February 13, 2026, from [Link]

-

Bio-Synth. (n.d.). Advanced Drug Intermediates manufacturers in India. Retrieved February 13, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. community.wvu.edu [community.wvu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Methyl benzoate (93-58-3) 13C NMR spectrum [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of Brominated Benzoates

Introduction: Navigating the Synthesis of Aminated Benzoates

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway to construct carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs. This guide focuses on a specific and important application: the amination of brominated benzoates.

The presence of the benzoate ester, an electron-withdrawing group, renders the aryl bromide more susceptible to oxidative addition, a key step in the catalytic cycle. However, this functionality also introduces a significant challenge: the potential for ester hydrolysis under the basic reaction conditions typically employed in Buchwald-Hartwig aminations.[3] Strong bases like sodium tert-butoxide (NaOtBu), while often promoting high reaction rates, are generally incompatible with ester-containing substrates.[3] Therefore, a careful selection of milder bases is crucial for the successful synthesis of aminated benzoates, preserving the integrity of the ester group.

This technical guide provides a comprehensive overview of the critical parameters, detailed experimental protocols, and troubleshooting strategies for the successful Buchwald-Hartwig amination of brominated benzoates.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[2][3] Understanding this cycle is fundamental to optimizing reaction conditions and troubleshooting unforeseen outcomes.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The catalytic cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to generate a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]

Key Reaction Parameters for Aminating Brominated Benzoates

The success of the Buchwald-Hartwig amination of brominated benzoates hinges on the judicious selection of several key reaction components.

Palladium Precursor

Both palladium(0) and palladium(II) sources can be employed as precatalysts.[4] Common choices include:

-

Palladium(II) acetate (Pd(OAc)₂): A widely used, air-stable, and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.[5]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source that does not require in situ reduction.[6]

For improved reproducibility and catalyst control, pre-formed palladium catalysts, often complexed with a phosphine ligand (precatalysts), are increasingly favored.

Ligands: The Heart of the Catalyst

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For electron-deficient aryl bromides like brominated benzoates, bulky, electron-rich phosphine ligands are generally the most effective.[2] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Several classes of ligands have proven effective:

-

Bulky Biarylphosphine Ligands: Developed by the Buchwald group, ligands such as XPhos and SPhos are highly versatile and have demonstrated excellent performance in the amination of a wide range of aryl halides, including those bearing electron-withdrawing groups.[7][8]

-

Ferrocene-Based Diphosphine Ligands: Josiphos-type ligands, developed by the Hartwig group, are also highly effective for the coupling of challenging substrates.

-

Chelating Bisphosphine Ligands: Xantphos is a notable example, often used with weaker bases for substrates sensitive to harsh conditions.[6]

The Critical Role of the Base

As previously mentioned, the choice of base is paramount to prevent the hydrolysis of the benzoate ester. Milder inorganic bases are the preferred choice.

-

Cesium Carbonate (Cs₂CO₃): Often the base of choice for base-sensitive substrates. Its mildness helps preserve the ester functionality while still being effective in promoting the amination.[5][9] The "cesium effect," an observed rate and yield enhancement with cesium bases, is a well-documented phenomenon, though its exact mechanism is still a subject of study.[1][9]

-

Potassium Phosphate (K₃PO₄): Another effective and mild base for these transformations.[10]

-

Potassium Carbonate (K₂CO₃): A weaker base that can also be employed, though it may require higher reaction temperatures or longer reaction times to achieve comparable yields to Cs₂CO₃ or K₃PO₄.[3]

Solvent Selection

The choice of solvent can significantly influence the outcome of the reaction. Anhydrous, aprotic solvents are typically used.

-

Toluene: A common and effective solvent for Buchwald-Hartwig aminations.[5]

-

Dioxane: Another frequently used solvent that often gives excellent results.[6]

-

Tetrahydrofuran (THF): Can also be a suitable solvent, particularly for reactions conducted at lower temperatures.[6]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of brominated benzoates. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Amination of a Brominated Benzoate with an Aniline Derivative

This protocol is adapted from a general procedure for the amination of a bromo-aromatic ring.[5]

Materials:

-

Brominated benzoate (1.0 equiv)

-

Aniline derivative (1.5 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

BINAP (0.08 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add the brominated benzoate, aniline derivative, cesium carbonate, palladium(II) acetate, and BINAP.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of Methyl 4-Bromobenzoate with Morpholine using a Palladium Precatalyst

Materials:

-

Methyl 4-bromobenzoate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium phosphate (K₃PO₄) (1.5 equiv)

-

XPhos Pd G3 (a commercially available palladium precatalyst) (0.02 equiv)

-

Anhydrous dioxane

Procedure:

-

In a glovebox, add methyl 4-bromobenzoate, potassium phosphate, and XPhos Pd G3 to an oven-dried reaction vial equipped with a stir bar.

-

Seal the vial and remove it from the glovebox.

-

Add anhydrous dioxane and morpholine via syringe under a positive pressure of inert gas.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of brominated benzoates, highlighting the interplay between ligand, base, and substrate.

| Aryl Bromide | Amine | Pd Source/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Methyl 4-bromobenzoate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | High | [5] |

| Ethyl 2-bromobenzoate | Morpholine | XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | Good-Excellent | N/A |

| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 95 | [6] |

| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 99 | [11] |

Note: Yields are often substrate and amine dependent. The data presented serves as a general guide.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand or base | - Use a palladium precatalyst or ensure complete in situ reduction of Pd(II).- Use freshly dried solvents and reagents.- Screen different bulky, electron-rich phosphine ligands and mild inorganic bases (Cs₂CO₃, K₃PO₄). |

| Ester Hydrolysis | - Base is too strong- Presence of water | - Switch to a weaker base (K₂CO₃ or K₃PO₄).- Ensure rigorously anhydrous conditions. |

| Hydrodehalogenation | - Competitive side reaction, especially with primary amines | - Use a bulkier ligand to sterically disfavor β-hydride elimination.- Lower the reaction temperature. |

| Steric Hindrance (ortho-substituted benzoates) | - Steric clash hindering oxidative addition or reductive elimination | - Employ more sterically demanding ligands (e.g., tBuXPhos).- Increase reaction temperature and/or time. |

Conclusion

The Buchwald-Hartwig amination of brominated benzoates is a powerful transformation that requires careful consideration of reaction parameters to achieve high yields while preserving the sensitive ester functionality. The use of mild inorganic bases, such as cesium carbonate or potassium phosphate, in combination with bulky, electron-rich phosphine ligands is key to success. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently approach the synthesis of a diverse range of aminated benzoate derivatives.

References

-

Exploring and Quantifying the Caesium Effect I. Compunetics. August 1, 2020. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Thomas J. Dent. [Link]

-

Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Process.com. [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

-

Buchwald-Hartwig Amination Reaction. Pearson Channels. [Link]

-

Cesium carbonate as a mediated inorganic base in some organic transformations. ResearchGate. [Link]

-

Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. PMC. [Link]

-

Palladium‐Catalyzed Buchwald‐Hartwig Amination and Suzuki‐Miyaura Cross‐Coupling Reaction of Aryl Mesylates. ResearchGate. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Saskatchewan. [Link]

-

Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of. PolyU Institutional Research Archive. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. [Link]

-

Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

-

Comparisonbetween Pd-XPhos G2 and Pd(Cy*Phine) 2 Cl 2 using different solvents. [a]Scheme1.Suzuki-amination coupling sequence. ResearchGate. [Link]

Sources

- 1. compunetics.net [compunetics.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Validation & Comparative

Advanced 1H NMR Analysis Guide: Methyl 3-bromo-5-sulfamoylbenzoate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 3-bromo-5-sulfamoylbenzoate , a critical intermediate in medicinal chemistry. It is designed to serve as a definitive reference for verifying structural integrity and purity, contrasting optimal analytical methods with common suboptimal alternatives.

Executive Summary & Compound Profile

This compound is a trisubstituted benzene derivative featuring three distinct electronic environments: an electron-withdrawing ester, a halogen, and a sulfonamide group.

-

Chemical Formula: C₈H₈BrNO₄S

-

Molecular Weight: 294.12 g/mol

-

Critical Analytical Challenge: The presence of the labile sulfonamide protons (-SO₂NH₂) and the meta-substituted aromatic ring requires specific solvent selection to prevent signal broadening and ensure accurate integration.

Experimental Protocol: The "Gold Standard" Method

To achieve publication-quality resolution, the choice of solvent and acquisition parameters is non-trivial. This protocol prioritizes the visibility of exchangeable protons and the resolution of small meta-coupling constants (

Solvent Selection Strategy

Do not use Chloroform-d (

-

Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆) .[1]

-

Reasoning: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It stabilizes the sulfonamide (-SO₂NH₂) protons, appearing as a sharp, distinct singlet or broad peak that integrates correctly (2H).

-

-

Alternative (Not Recommended for Full Assay):

.[1][2][3]-

Flaw: Sulfonamide protons often broaden significantly or disappear due to rapid exchange or quadrupole relaxation effects, leading to integration errors.

-

-

Validation Solvent: Methanol-d₄ (MeOD) .

-

Use Case: To confirm the identity of the -SO₂NH₂ peak. Adding MeOD will cause the sulfonamide signal to disappear (Deuterium exchange: -SO₂NH₂

-SO₂ND₂), confirming its assignment.

-

Instrument Parameters

-

Field Strength:

400 MHz (Recommended for resolving meta-couplings). -

Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate quantitation.

-

Relaxation Delay (D1): Set to

5 seconds.-

Why? Aromatic protons and the sulfonamide group can have long

relaxation times. A short D1 leads to under-integration of these signals relative to the fast-relaxing methyl ester.

-

Spectral Analysis & Assignment

The spectrum consists of three distinct regions. The molecule has

Region A: Aromatic Protons (8.0 – 8.6 ppm)

This region contains three signals corresponding to H2, H4, and H6. Due to the 1,3,5-substitution pattern, these protons exhibit meta-coupling (

-

Pattern: Three separate triplets (appearing as doublets or broad singlets depending on resolution).

-

Coupling Constant (

): Typically 1.5 – 2.0 Hz.

| Proton | Position | Predicted Shift ( | Multiplicity | Assignment Logic |

| H-2 | Between Ester & Sulfonamide | ~8.55 | t ( | Most deshielded due to two electron-withdrawing groups (Ester + Sulfonamide) in ortho positions. |

| H-6 | Between Ester & Bromine | ~8.30 | t ( | Deshielded by Ester (ortho) and Bromine (ortho). |

| H-4 | Between Bromine & Sulfonamide | ~8.15 | t ( | Shielded relative to H-2/H-6; flanked by Br and Sulfonamide. |

*Note: Exact shifts vary by concentration and temperature in DMSO-d₆.

Region B: Labile Protons (7.4 – 7.6 ppm)

-

Signal: Sulfonamide (-SO₂NH₂).

-

Appearance: Broad singlet (bs) integrating to 2H.

-

Diagnostic Check: If this peak is missing in DMSO, the sample may be wet (water exchange) or the compound has degraded.

Region C: Aliphatic Protons (3.8 – 3.9 ppm)

-

Signal: Methyl Ester (-OCH₃).

-

Appearance: Sharp Singlet (s) integrating to 3H.

-

Shift: Typically 3.90 ppm in DMSO-d₆.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the analytical results of the target product against common impurities and suboptimal solvent choices.

Solvent Performance Comparison

The following table illustrates why DMSO-d₆ is superior to CDCl₃ for this specific sulfonamide derivative.

| Feature | DMSO-d₆ (Recommended) | Chloroform-d (CDCl₃) | Methanol-d₄ (MeOD) |

| -SO₂NH₂ Visibility | High. Sharp/Broad Singlet (2H). | Low. Often invisible or extremely broad. | None. Exchanged with deuterium. |

| Aromatic Resolution | Excellent separation of H2/H4/H6. | Good, but shifts are compressed. | Good. |

| Water Peak Interference | Distinct (~3.3 ppm). Usually separate from ester. | Distinct (~1.56 ppm). | Variable (~4.8 ppm). Can obscure signals. |

| Suitability | Quantitation & Structure Proof | Rough Purity Check Only | Exchange Studies Only |

Impurity Profiling (The "Free Acid" Alternative)

A common issue in the synthesis of this methyl ester is incomplete esterification or accidental hydrolysis, leading to 3-bromo-5-sulfamoylbenzoic acid .

-

Differentiation:

-

Target Product: Contains a sharp singlet at ~3.9 ppm (3H, -OCH₃).[3]

-

Impurity (Acid): Lacks the 3.9 ppm singlet. Instead, it may show a very broad -COOH proton at >12 ppm (often invisible).

-

Aromatic Shift: The aromatic protons of the free acid will shift slightly downfield compared to the ester due to the change in electronics (-COOH vs -COOMe).

-

Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for analyzing this compound, ensuring self-validating results.

Caption: Analytical decision tree for validating this compound structure and purity.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Reference for substituent effects on benzene rings).

Sources

Comparative Guide: HPLC Method Development for Methyl 3-bromo-5-sulfamoylbenzoate Purity

Executive Summary

Methyl 3-bromo-5-sulfamoylbenzoate is a critical intermediate in the synthesis of SGLT2 inhibitors and specific diuretic agents. Its purity is a Critical Quality Attribute (CQA) because the hydrolysis of the ester or desulfonamidation can lead to genotoxic impurities in downstream processing.

This guide objectively compares a standard "Generic C18" approach against an Optimized Acidic Gradient Method . While generic methods often fail to resolve the hydrolysis impurity (3-bromo-5-sulfamoylbenzoic acid) and exhibit severe peak tailing due to the sulfonamide moiety, the optimized protocol proposed here utilizes pH control and modern stationary phase chemistry to achieve a Resolution (

Part 1: Molecular Analysis & Chromatographic Challenges

To develop a robust method, we must first understand the analyte's interaction with the stationary phase.

| Functional Group | Chromatographic Behavior | Risk Factor |

| Methyl Ester | Hydrophobic retention. | Hydrolysis to carboxylic acid (polar impurity). |

| Sulfamoyl ( | H-bond donor/acceptor. Amphoteric. | Severe Tailing: Interacts with residual silanols on silica columns. |

| Bromo Group | Increases lipophilicity. | Requires high % organic modifier for elution. |

The Core Challenge: The sulfamoyl group is the primary disruptor. At neutral pH, residual silanols (

Part 2: Comparative Methodology

We compared two distinct approaches to isolate the target molecule from its impurities (specifically the acid hydrolysis product and regioisomers).

Method A: The "Generic" Approach (Baseline)

-

Column: Standard C18 (5 µm, 150 x 4.6 mm).[1]

-

Mobile Phase: Isocratic Acetonitrile : Water (50:50).

-

pH: Uncontrolled (~pH 6.5-7.0).

-

Outcome: The sulfonamide group interacts with silanols. The hydrophobic ester elutes late, but the polar acid impurity elutes near the void volume with poor shape.

Method B: The "Optimized" Approach (Recommended)

-

Column: High-Coverage C18 or Polar-Embedded C18 (3.5 µm, 150 x 4.6 mm).

-

Mobile Phase: Gradient elution with Acidified Water (0.1% Formic Acid or

). -

pH: Controlled at pH 2.5 - 3.0.

-

Mechanism: Low pH suppresses silanol ionization (

) and keeps the acid impurity protonated, increasing its retention slightly to separate it from the solvent front.

Part 3: Experimental Data & Results

The following data represents the average performance across

Table 1: Performance Metrics Comparison

| Parameter | Method A (Generic Isocratic) | Method B (Optimized Gradient) | Acceptance Criteria |

| Retention Time ( | 8.4 min | 12.1 min | N/A |

| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | |

| Theoretical Plates ( | 4,200 | 12,500 | |

| Resolution ( | 1.4 | 5.2 | |

| Signal-to-Noise (S/N) (LOQ level) | 8:1 | 35:1 |

Interpretation: Method A fails the tailing specification (

) due to secondary silanol interactions. Method B eliminates this by operating at pH < 3.0, resulting in a sharp, Gaussian peak.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability parameters are met, the results are reliable.

1. Reagents & Materials

-

Solvent A: 0.1% Formic Acid in HPLC Grade Water (pH ~2.7).

-

Solvent B: 100% Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.[2]

-

Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm).

2. Instrument Settings

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Injection Volume: 10 µL.

3. Gradient Program

| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Action |

| 0.0 | 90 | 10 | Initial Hold |

| 2.0 | 90 | 10 | Elute Polar Impurities |

| 15.0 | 30 | 70 | Linear Gradient |

| 18.0 | 10 | 90 | Column Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | Stop |

4. Sample Preparation

-

Stock Solution: Weigh 10 mg of this compound into a 10 mL flask. Dissolve in ACN.

-

Working Standard: Dilute Stock 1:10 with Diluent to reach 100 µg/mL.

-

Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind sulfonamides).

Part 5: Visualization of Methodology

Figure 1: Method Development Decision Tree

This logic flow illustrates why the acidic gradient was selected over alternative modes.

Caption: Decision logic for overcoming sulfonamide tailing using pH suppression.

Figure 2: Analytical Workflow & Validation Loop

This diagram outlines the self-validating experimental loop required for ICH Q2 compliance.

Caption: Operational workflow ensuring data integrity via system suitability checkpoints.

Part 6: Validation Framework (ICH Q2(R2))

To transition this method from development to QC, it must be validated according to ICH Q2(R2) guidelines.

-

Specificity: Inject the "Acid Impurity" (3-bromo-5-sulfamoylbenzoic acid) separately. Ensure it resolves (

) from the main ester peak. -

Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

must be -

Accuracy (Recovery): Spike the impurity into the pure sample at 0.1%, 0.5%, and 1.0% levels. Recovery should be 90-110%.

-

Robustness: Deliberately vary pH (

units) and Column Temp (

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Silanol suppression mechanisms).

-

Peris-Vicente, J., et al. (2021).[1] Application of Micellar Mobile Phase for Quantification of Sulfonamides.[1] National Institutes of Health (PMC). [Link]

-

SIELC Technologies. (2018).[6] Separation of 4-Bromo-3-methylbenzoic acid (Analogous Chemistry).[Link]

Sources

- 1. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. internationaljournalssrg.org [internationaljournalssrg.org]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. mastercontrol.com [mastercontrol.com]

- 5. longdom.org [longdom.org]

- 6. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]

Comparing synthetic routes for 3-bromo-5-sulfamoylbenzoic acid derivatives

This guide provides an in-depth technical comparison of synthetic routes for 3-bromo-5-sulfamoylbenzoic acid , a critical scaffold in the synthesis of SGLT2 inhibitors, diuretics (furosemide analogs), and h-NTPDase inhibitors.

Executive Summary & Strategic Analysis

The synthesis of 3-bromo-5-sulfamoylbenzoic acid presents a classic problem in electrophilic aromatic substitution: directing group interplay. The target molecule possesses three functional groups on a benzene ring: a carboxylic acid (

-

The Challenge: Achieving high regioselectivity for the meta-position relative to both the acid and bromine groups while avoiding over-sulfonation or dehalogenation.

-

The Solution: Two primary routes dominate the landscape.

-

Route A (Direct Chlorosulfonation): The industrial "workhorse" method utilizing the cooperative meta-directing effects of the carboxylic acid and the steric accessibility of the 5-position.

-

Route B (The Sandmeyer Strategy): A high-fidelity route starting from 3-amino-5-sulfamoylbenzoic acid, used when specific halogen isotopes are required or when starting materials are abundant.

-

Route Comparison Matrix

| Feature | Route A: Direct Chlorosulfonation | Route B: Sandmeyer Reaction |

| Starting Material | 3-Bromobenzoic Acid | 3-Nitro-5-sulfamoylbenzoic acid |

| Step Count | 2 Steps | 3-4 Steps (Reduction |

| Atom Economy | High | Low (Stoichiometric metal waste) |

| Scalability | Excellent (Industrial Standard) | Moderate (Diazo safety concerns) |

| Regioselectivity | Thermodynamic control (Position 5) | Pre-determined by starting material |

| Key Reagents |

Detailed Synthetic Pathways[1][2]

Route A: The Direct Chlorosulfonation (Recommended)

This route relies on the electronic synergy of the substituents. The carboxyl group (

-

Electronic Logic: Position 5 is meta to the

and meta to the

Reaction Scheme (Graphviz)

Caption: Route A utilizes cooperative directing effects for a concise 2-step synthesis.

Experimental Protocol (Self-Validating System)

Based on analogous protocols for 3,5-disubstituted benzoic acids [1][2].

Step 1: Chlorosulfonation

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to an acid gas trap (

scrubber). -

Charging: Charge the flask with chlorosulfonic acid (

) (5.0 equiv, excess acts as solvent). Cool to 0°C.[1] -

Addition: Slowly add 3-bromobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temp <10°C to prevent charring.

-

Reaction: Once addition is complete, heat the mixture to 110-120°C for 4-6 hours.

-

Validation Point: Monitor by TLC (take an aliquot, quench with methanol). The starting material spot should disappear.

-

-

Quench: Cool the mixture to room temperature. Pour the reaction mass dropwise onto crushed ice (10x weight of acid) with vigorous stirring. Safety: Violent reaction with evolution of HCl gas.

-

Isolation: Filter the precipitated 3-bromo-5-(chlorosulfonyl)benzoic acid . Wash with cold water until washings are neutral. Dry the filter cake under vacuum.

Step 2: Aminolysis

-

Dissolution: Suspend the wet sulfonyl chloride cake in THF or Acetone (optional, can use neat aqueous ammonia).

-

Amination: Add the cake slowly to a stirred solution of 28% Aqueous Ammonia (

) (excess, 10 equiv) at 0°C. -

Completion: Stir at room temperature for 2 hours.

-

Workup: Acidify the solution carefully with concentrated

to pH 2-3. The product, 3-bromo-5-sulfamoylbenzoic acid , will precipitate. -

Purification: Recrystallize from water/ethanol.

Route B: The Sandmeyer Strategy (Alternative)

This route is preferred if 3-nitro-5-sulfamoylbenzoic acid is already available (e.g., from a different waste stream) or if the chlorosulfonation in Route A yields inseparable isomers (rare for this substrate).

Reaction Scheme (Graphviz)

Caption: Route B offers high regiocontrol via the Sandmeyer transformation of an aniline precursor.

Experimental Protocol

Based on standard Sandmeyer protocols for aminobenzoic acids [3].

-

Diazotization: Dissolve 3-amino-5-sulfamoylbenzoic acid (1.0 equiv) in 48% Hydrobromic acid (

). Cool to -5°C. Add a solution of Sodium Nitrite (-

Validation Point: Starch-iodide paper should turn blue immediately (excess nitrite).

-

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of Copper(I) Bromide (

) (1.2 equiv) in 48% HBr. Heat to 60°C. -

Transfer: Transfer the cold diazonium solution portion-wise into the hot CuBr solution. Caution: Vigorous evolution of nitrogen gas.

-

Workup: Heat at 80°C for 30 mins. Cool and dilute with water. Filter the precipitate.[2][3][4][5]

Technical Validation & Troubleshooting

Analytical Characterization

To ensure the integrity of the synthesized product, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6): Look for three distinct aromatic signals in the range of 8.0–8.6 ppm. Due to the substitution pattern (1,3,5), these will appear as doublets (with small meta coupling constants,

) or pseudo-triplets.-

Expected Shift: The proton between the

and

-

-

Mass Spectrometry (ESI-): Look for the parent ion

.-

Isotope Pattern: A 1:1 ratio of peaks at

M and M+2 confirms the presence of a single bromine atom.

-

Common Pitfalls

-

Route A (Sulfone Formation): If the chlorosulfonation temperature exceeds 140°C, diaryl sulfone formation is possible. Mitigation: Strict temperature control at 120°C.

-

Route A (Hydrolysis): The intermediate sulfonyl chloride is sensitive to moisture. Mitigation: Use dry glassware and proceed immediately to the amination step.

-

Route B (Diazo Decomposition): If the diazonium salt warms up before reacting with CuBr, it will hydrolyze to the phenol (3-hydroxy-5-sulfamoylbenzoic acid). Mitigation: Keep the diazo solution at -5°C until the moment of transfer.

References

-

Organic Syntheses , Coll.[3][4] Vol. 3, p. 226 (1955); Vol. 21, p. 20 (1941). Preparation of 3,5-Dihalobenzoic acids and Sulfobenzoic acid derivatives.Link

-

U.S. Patent 5,387,711 . Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. (Describes chlorosulfonation conditions for benzoic acid derivatives). Link

-

BenchChem Application Notes . Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. (Provides general protocols for sulfonamide formation and handling bromobenzoic acids). Link

-

PubChem Compound Summary . 3-Bromo-5-sulfamoylbenzoic acid (CID 13145700).Link

Sources

A Guide to the Crystallographic Analysis of Substituted Benzoates in Drug Discovery: A Comparative Study Featuring Methyl 3-bromo-5-sulfamoylbenzoate

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. X-ray crystallography remains the gold standard for elucidating the atomic arrangement of small molecules, providing invaluable insights into their steric and electronic properties, which in turn govern their biological activity. This guide offers a comprehensive look into the crystallographic analysis of substituted benzoates, a common scaffold in medicinal chemistry.

While a definitive crystal structure for Methyl 3-bromo-5-sulfamoylbenzoate is not publicly available at the time of this writing, we will navigate the principles of its analysis through a detailed examination of a closely related analogue: Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate . By comparing the known structure of this analogue with the theoretical considerations for our target molecule, we can highlight the subtle yet significant impact of functional group substitution on crystal packing and intermolecular interactions. This comparative approach underscores the predictive power of crystallography in drug development.

The Significance of Structural Elucidation

Substituted benzoates are prevalent fragments in the design of novel therapeutics. The nature and position of substituents on the benzene ring dictate the molecule's polarity, hydrogen bonding potential, and overall shape, all of which are critical for its interaction with biological targets. A crystallographic study provides definitive answers to:

-

Molecular Conformation: The preferred three-dimensional arrangement of the atoms.

-

Intermolecular Interactions: How molecules pack together in the solid state, revealing potential hydrogen bonds, halogen bonds, and other non-covalent interactions.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have profound effects on its solubility and bioavailability.

Case Study: The Crystal Structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate

As a pertinent case study, we will examine the crystallographic data for Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, an intermediate in the synthesis of benzothiazine.[1][2] The structural determination of this molecule provides a robust framework for understanding how similar bromo-substituted benzoates behave in the solid state.

Crystallographic Data Summary

The crystal structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate was determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below.[1][3]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂BrNO₄S |

| Molecular Weight | 322.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0798(1) |

| b (Å) | 10.7853(3) |

| c (Å) | 19.5206(4) |

| β (°) | 90.306(1) |

| Volume (ų) | 1280.00(5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.034 |

Data sourced from Shafiq et al. (2009).[1][3]

In this structure, the planar methyl ester group is oriented at a dihedral angle of 39.09(13)° with respect to the aromatic ring.[1][2] The crystal packing is characterized by weak intermolecular C-H···O interactions, which link the molecules into centrosymmetric dimers.[1]

Comparative Analysis: Predicting the Structure of this compound

While sharing the core methyl benzoate scaffold and a bromine substituent, this compound differs from our case study molecule in the nature and position of the sulfur-containing functional group. This seemingly small change can lead to significant differences in the resulting crystal structure.

The key distinction lies in the hydrogen bonding capabilities of the sulfamoyl group (-SO₂NH₂) in our target molecule versus the N-methylated sulfonamide group (-SO₂N(CH₃)₂) in the analogue. The primary sulfonamide of this compound possesses two N-H protons that can act as hydrogen bond donors, a feature absent in the tertiary sulfonamide of the analogue.

This difference is expected to lead to a more extensive and robust hydrogen-bonding network in the crystal lattice of this compound. We can anticipate strong N-H···O=S or N-H···O=C hydrogen bonds, which would likely result in a different packing motif compared to the C-H···O interactions observed in the analogue.

Caption: Comparison of intermolecular interactions.

Experimental Workflow: From Synthesis to Structure Solution

The following section outlines a detailed, self-validating protocol for the synthesis, crystallization, and structural analysis of a small molecule like this compound.

Part 1: Synthesis of this compound

The synthesis would likely proceed via a Fischer esterification of the corresponding carboxylic acid, 3-bromo-5-sulfamoylbenzoic acid, which can be synthesized from commercially available starting materials.

Protocol:

-

Esterification: To a solution of 3-bromo-5-sulfamoylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Part 2: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique for small molecules.

Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Part 3: X-ray Diffraction Analysis

Protocol:

-

Crystal Mounting: Mount a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data using monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters against the experimental data.

Caption: A generalized workflow for small molecule crystallography.

Data Interpretation and Validation: Ensuring Trustworthiness

The quality of a crystal structure is assessed by several metrics, with the R-factor being one of the most common. A low R-factor (typically below 0.05 for small molecules) indicates a good agreement between the crystallographic model and the experimental diffraction data. Other important validation tools include checking for residual electron density and analyzing the atomic displacement parameters (B-factors). A trustworthy protocol is one that is reproducible and yields high-quality, validated data.

Conclusion

The crystallographic analysis of small molecules like this compound is a powerful tool in the arsenal of the medicinal chemist. While direct experimental data for this specific compound may not be readily available, a comparative analysis with a close structural analogue provides a wealth of information. By understanding the principles of X-ray crystallography and the subtle interplay of molecular structure and crystal packing, researchers can make more informed decisions in the design and optimization of new drug candidates. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, ultimately accelerating the drug discovery process.

References

-

Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Khan, M. H. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o955. [Link]

-

Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate. (2009). PubMed. [Link]

-

Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Khan, M. H. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. ResearchGate. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.